8-Hydroxybicyclo[4.2.0]octan-7-one
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Overview
Description
8-Hydroxybicyclo[420]octan-7-one is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure that includes a hydroxyl group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxybicyclo[4.2.0]octan-7-one can be achieved through several methods. One common approach involves the use of cyclic β-ketoesters, which undergo a tandem Michael addition followed by a regioselective aldol cyclization with α,β-unsaturated aldehydes in the presence of potassium carbonate (K2CO3) in acetone at room temperature . This method provides the desired compound in synthetically useful yields.
Industrial Production Methods
While specific industrial production methods for 8-Hydroxybicyclo[42
Chemical Reactions Analysis
Types of Reactions
8-Hydroxybicyclo[4.2.0]octan-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Hydroxybicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Hydroxybicyclo[4.2.0]octan-7-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybicyclo[3.2.1]octan-8-one: This compound has a similar bicyclic structure but differs in the position of the hydroxyl group and the ring size.
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione: Another related compound with a different arrangement of double bonds and functional groups.
Uniqueness
8-Hydroxybicyclo[4.2.0]octan-7-one is unique due to its
Properties
CAS No. |
50356-72-4 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
8-hydroxybicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6(5)8(7)10/h5-7,9H,1-4H2 |
InChI Key |
WAWMJKLVSWVUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(C2=O)O |
Origin of Product |
United States |
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